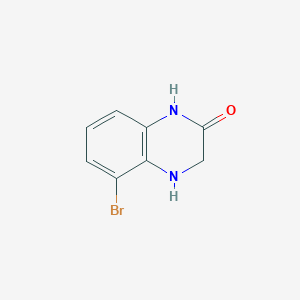

5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

183801-94-7 |

|---|---|

Molecular Formula |

C8H7BrN2O |

Molecular Weight |

227.06 g/mol |

IUPAC Name |

5-bromo-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12) |

InChI Key |

IQJCYNXTRJWEPW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(N1)C(=CC=C2)Br |

Origin of Product |

United States |

Comprehensive Investigation of Chemical Reactivity and Transformations of 5 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One

Reactivity of the Bromo Substituent at the 5-Position

The bromine atom attached to the sp²-hybridized carbon of the benzene (B151609) ring is a key functional group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is typical of an aryl halide, serving as an excellent electrophilic partner in numerous transformations.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for 5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. This process typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this molecule, the fused lactam ring, particularly the carbonyl group and the amide nitrogen, exerts an electron-withdrawing effect on the aromatic system. This effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Consequently, this compound is expected to react with potent nucleophiles, such as alkoxides, thiolates, or amines, under forcing conditions (e.g., high temperature, strong base) to yield the corresponding substituted products. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the bromine, followed by the elimination of the bromide ion.

The most versatile and widely employed transformations involving the bromo substituent are palladium-catalyzed cross-coupling reactions. These reactions offer a powerful methodology for constructing complex molecular architectures under relatively mild conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.org this compound is an excellent substrate for this reaction, expected to couple with a wide array of aryl- and vinylboronic acids. researchgate.net Typical reaction conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], a base (e.g., K₂CO₃, Na₂CO₃), and a solvent system like dioxane/water or toluene. researchgate.netnih.gov

| Reactant (Boronic Acid) | Catalyst | Base | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 5-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one |

| Thiophene-2-boronic acid | XPhosPdG2 | K₃PO₄ | 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Vinyl-1,2,3,4-tetrahydroquinoxalin-2-one |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction of this compound with various terminal alkynes is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). organic-chemistry.org

| Reactant (Alkyne) | Catalyst System | Base | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5-(Phenylethynyl)-1,2,3,4-tetrahydroquinoxalin-2-one |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | 5-((Trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroquinoxalin-2-one |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Et₃N | 5-(3-Hydroxyprop-1-yn-1-yl)-1,2,3,4-tetrahydroquinoxalin-2-one |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | 5-(Hept-1-yn-1-yl)-1,2,3,4-tetrahydroquinoxalin-2-one |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This transformation is highly valuable for the vinylation of aryl halides. libretexts.org this compound can react with various alkenes, such as acrylates, styrenes, or simple olefins, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N, KOAc). wikipedia.orgrug.nl The reaction typically exhibits high trans selectivity. organic-chemistry.org

| Reactant (Alkene) | Catalyst | Base | Expected Product |

| Styrene | Pd(OAc)₂ | Et₃N | (E)-5-(2-Phenylvinyl)-1,2,3,4-tetrahydroquinoxalin-2-one |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | (E)-Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinoxalin-5-yl)acrylate |

| 1-Octene | Pd(OAc)₂ | Et₃N | 5-(Oct-1-en-1-yl)-1,2,3,4-tetrahydroquinoxalin-2-one |

Beyond the classic cross-coupling reactions, the bromo substituent serves as a handle for other significant palladium-catalyzed transformations. A prominent example is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This reaction would allow for the synthesis of 5-amino-substituted tetrahydroquinoxalinones by reacting the parent bromo compound with primary or secondary amines, using a palladium catalyst paired with a bulky biarylphosphine ligand (e.g., tBuBrettPhos) and a strong base like sodium tert-butoxide. nih.govresearchgate.net

Reactivity of the Carbonyl Group (C-2)

The carbonyl group at the C-2 position is part of a cyclic amide, or lactam. Its reactivity is substantially different from that of ketones or aldehydes due to the resonance contribution from the adjacent nitrogen atom, which delocalizes its lone pair of electrons into the carbonyl group. This resonance stabilization reduces the electrophilicity of the carbonyl carbon.

The reduction of the lactam carbonyl requires potent reducing agents. Unlike ketones, which are readily reduced by sodium borohydride (B1222165) (NaBH₄), amides and lactams are resistant to such mild reagents. Strong, hard nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) are necessary for this transformation. masterorganicchemistry.comyoutube.com Treatment of this compound with LiAlH₄ in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is expected to fully reduce the carbonyl group to a methylene (B1212753) (CH₂) group. youtube.comyoutube.com This reaction would afford 5-bromo-1,2,3,4-tetrahydroquinoxaline, effectively converting the lactam into a cyclic diamine structure.

Direct condensation or addition reactions on the lactam carbonyl are generally unfavorable due to its low electrophilicity. Standard reactions with Grignard reagents or Wittig reagents are often unsuccessful or require harsh conditions. However, the lactam can be activated to facilitate derivatization. For instance, treatment with activating agents like phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) could convert the carbonyl oxygen into a better leaving group, forming a reactive Vilsmeier-type intermediate or an O-triflate. These intermediates could then undergo substitution with various nucleophiles.

Furthermore, while direct condensation is difficult, reactions involving the adjacent N-H and C-H bonds can be facilitated by the carbonyl group. For example, deprotonation at the N-1 position followed by alkylation is a common strategy for derivatizing lactams. Similarly, under strongly basic conditions, the α-methylene group (C-3) could potentially be deprotonated to form an enolate, which could then participate in alkylation or condensation reactions, although this is less common for simple lactams. nih.gov

Reactivity of the Amine/Amide Nitrogen Atoms (N-1 and N-4)

The presence of two distinct nitrogen atoms, one part of an amide linkage (N-1) and the other a secondary amine (N-4), provides multiple sites for functionalization. The nucleophilicity of these nitrogens is a key factor in their reactivity, with the N-4 amine generally being more nucleophilic and thus more reactive towards electrophiles than the N-1 amide nitrogen. The electron-withdrawing effect of the adjacent carbonyl group reduces the electron density on the N-1 nitrogen, diminishing its nucleophilic character.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for introducing organic substituents onto the nitrogen atoms of the this compound scaffold. These reactions typically proceed via nucleophilic attack of the nitrogen atom on an electrophilic carbon center.

Alkylation: The N-4 amine can be readily alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, under basic conditions. The base serves to deprotonate the amine, increasing its nucleophilicity. Due to the higher nucleophilicity of the N-4 amine, selective mono-alkylation at this position is generally achievable. Alkylation of the N-1 amide nitrogen is more challenging and typically requires stronger bases and more reactive electrophiles.

Acylation: Acylation of the N-4 amine can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. This reaction leads to the formation of N-acyl derivatives. Similar to alkylation, acylation of the less reactive N-1 amide is less common and requires more forcing conditions.

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, CH₃CN) | N-Alkyl derivative |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride (e.g., (CH₃CO)₂O) | Base (e.g., Pyridine, Et₃N) in an inert solvent (e.g., CH₂Cl₂, THF) | N-Acyl derivative |

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of this compound is a crucial aspect of medicinal chemistry and materials science, as the nature of the substituent can significantly impact the molecule's biological activity and physical properties. A de novo synthetic approach starting from substituted indenes can lead to a variety of N-substituted tetrahydroisoquinoline derivatives, a structurally related class of compounds. This methodology involves an oxidative ring opening followed by a ring-closing reductive amination protocol. thieme.deresearchgate.net While not directly demonstrated for the target compound, this strategy suggests a potential route to N-substituted tetrahydroquinoxalines.

Electrophilic Aromatic Substitution on the Quinoxaline (B1680401) Ring

The benzene ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atom and the fused heterocyclic ring.

The bromine atom is an ortho-, para-directing deactivator. This means it directs incoming electrophiles to the positions ortho and para to itself, while simultaneously slowing down the rate of reaction compared to unsubstituted benzene. The heterocyclic portion of the molecule, particularly the amide group, is generally considered an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.

Given these competing effects, predicting the precise regioselectivity of EAS reactions on this compound can be complex. The positions most likely to be attacked by an electrophile are C-6 and C-8 (ortho and para to the bromine, respectively). However, the deactivating nature of the quinoxalinone system may necessitate harsh reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com

Ring-Opening and Rearrangement Reactions

The stability of the 1,2,3,4-tetrahydroquinoxalin-2-one ring system generally makes ring-opening and rearrangement reactions less common under standard conditions. However, under specific circumstances, such transformations can be induced. For instance, a synthetic route to chiral tetrahydroquinoxalines involves the ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation. nih.govmdpi.com While this is a synthetic approach rather than a reaction of the pre-formed heterocycle, it highlights a pathway involving ring formation that could potentially be reversed under certain conditions.

Studies on related tetrahydroquinoline derivatives have shown that acid-catalyzed isomerizations can lead to rearrangements, yielding derivatives of 4-aminoindane. This suggests that under strong acidic conditions, the tetrahydroquinoxalinone scaffold might undergo skeletal rearrangements.

C-H Functionalization of the Quinoxalinone Scaffold

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. The quinoxalin-2(1H)-one scaffold has been a subject of interest in this area, with a focus on the C-3 position. nih.govmdpi.comrsc.orgresearchgate.netrsc.org

Advanced Spectroscopic and Crystallographic Probes for Electronic and Geometrical Structure of 5 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One and Its Derivatives

Single Crystal X-Ray Diffraction Analysis of Molecular Conformation, Chirality, and Crystal Packing

While a specific single-crystal X-ray diffraction analysis for 5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one is not widely available in the reviewed literature, extensive studies on related brominated heterocyclic compounds, such as 5-bromo-1-ethylindoline-2,3-dione, offer valuable comparative insights. researchgate.net

In a study of 5-bromo-1-ethylindoline-2,3-dione, the compound was found to crystallize with two independent molecules in the asymmetric unit. researchgate.net The indoline (B122111) ring system in both molecules is nearly planar. researchgate.net The crystal packing is characterized by C—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net Additionally, short Br⋯O contacts contribute to the formation of a three-dimensional structure. researchgate.net The analysis of such interactions is crucial for understanding the supramolecular assembly and solid-state properties of these compounds. The planarity and packing motifs observed in these related structures suggest that this compound likely exhibits similar conformational characteristics and intermolecular interactions, which are influenced by the bromine substituent and the lactam functionality.

Table 1: Crystallographic Data for the Analogous Compound 5-Bromo-1-ethylindoline-2,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.5198 (3) |

| b (Å) | 10.0655 (3) |

| c (Å) | 11.2341 (3) |

| α (°) | 70.9288 (16) |

| β (°) | 75.4109 (16) |

| γ (°) | 85.2199 (16) |

| Volume (ų) | 984.58 (5) |

Data sourced from a study on 5-bromo-1-ethylindoline-2,3-dione, presented here for comparative purposes. researchgate.net

High-Resolution Vibrational Spectroscopy (e.g., Advanced Raman, FT-IR) for Detailed Bond Analysis and Molecular Fingerprinting beyond Identification

High-resolution vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structure. For quinoxaline (B1680401) derivatives, FT-IR spectroscopy is instrumental in identifying characteristic functional groups. researchgate.net

In studies of novel quinoxaline derivatives, the FT-IR spectra typically reveal key vibrational modes. researchgate.net For instance, the presence of N-H stretching vibrations, C=O stretching from the lactam group, C=C stretching from the aromatic ring, and C-Br stretching can be definitively assigned. These spectral fingerprints are not only crucial for confirming the synthesis of the target molecule but also for providing insights into the electronic environment of the constituent bonds. Advanced techniques can further probe subtle changes in bond strength and molecular symmetry arising from different substitution patterns or intermolecular interactions in the solid state.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, Dynamic NMR) for Detailed Structural Assignments and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of complex heterocyclic compounds like this compound in solution. ipb.pt While one-dimensional ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are often required for unambiguous assignments, especially for molecules with complex spin systems. ipb.ptresearchgate.net

Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These methods allow for a complete and unambiguous assignment of all proton and carbon resonances in the molecule. ipb.pt For derivatives of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206), ¹H NMR spectra clearly show distinct signals for the aromatic and aliphatic protons, with their chemical shifts and coupling patterns providing detailed information about the substitution pattern and the conformation of the tetrahydroquinoline ring. researchgate.net

Table 2: Representative ¹H NMR Spectral Data for a Related Tetrahydroquinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.91-7.56 | Multiplet |

| H-7 | ~6.55 | Doublet |

| Aliphatic CH₂ | 1.80-2.80 | Multiplets |

Data generalized from studies on substituted 6-bromo-1,2,3,4-tetrahydroquinoline derivatives. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound and for studying its fragmentation behavior. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 213.00218 m/z. uni.lu

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to investigate the fragmentation pathways. researchgate.net By inducing collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides valuable information for structural confirmation and can offer insights into the stability of different parts of the molecule. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) serves as a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Photophysical Properties (if relevant to non-biological applications)

The electronic absorption and emission properties of quinoxaline derivatives are of significant interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netrasayanjournal.co.in The photophysical properties are largely dictated by the nature of the electronic transitions within the molecule.

Studies on various quinoxaline-based compounds have shown that they can exhibit strong fluorescence, often in the blue region of the spectrum. researchgate.net The absorption spectra are typically characterized by bands corresponding to π-π* transitions within the aromatic system. The position of the bromine atom and other substituents can significantly influence the energy of these transitions and, consequently, the absorption and emission wavelengths. For instance, the introduction of a bromine atom can lead to a red-shift in the spectra and can also influence the quantum yield of fluorescence. mdpi.com The investigation of these properties is crucial for designing new materials with tailored optical characteristics. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of Chiral Derivatives

For chiral derivatives of this compound, chiroptical spectroscopic techniques like Circular Dichroism (CD) are essential for determining their absolute stereochemistry. rsc.org While the parent compound is achiral, substitution at the 3-position of the tetrahydroquinoxaline ring can introduce a stereocenter.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing experimental CD spectra with those predicted by theoretical calculations, the absolute configuration of a chiral center can be unambiguously assigned. This technique is particularly powerful for complex molecules where traditional methods of stereochemical determination may be challenging. rsc.org

Computational Chemistry and Theoretical Investigations into 5 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and predict the geometry of molecules. For 5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the quinoxalinone core, including the planarity of the amide group and the conformation of the tetrahydro-pyrazine ring, can be precisely determined. The presence of the bromine atom on the benzene (B151609) ring influences the electron distribution and can cause subtle changes in the ring's geometry.

Energetic properties derived from DFT include the total energy of the molecule, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In related quinoxalinone derivatives, these calculations have shown that intramolecular charge transfer often occurs from the electron-donating parts of the molecule to the electron-accepting regions upon electronic excitation. scispace.com

Table 1: Illustrative DFT-Calculated Parameters for a Quinoxalinone System Note: The following values are representative examples based on studies of similar quinoxalinone structures and are intended to illustrate the type of data generated. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | ~ -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | ~ -2.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | ~ 4.0 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | ~ 2.5 - 4.0 Debye |

| C=O Bond Length | The calculated length of the carbonyl bond. | ~ 1.23 Å |

| C-Br Bond Length | The calculated length of the carbon-bromine bond. | ~ 1.90 Å |

Quantum Chemical Calculations for Reaction Mechanism Elucidation of its Transformations and Transition State Analysis

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For transformations involving this compound, such as N-alkylation, acylation, or cross-coupling reactions at the bromine position, these methods can provide a step-by-step understanding of the reaction pathway.

By locating the transition state structure for a given reaction step, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A computational study on the thermal decomposition of a different bromo-nitro compound, for example, successfully modeled a mechanism proceeding through a five-membered cyclic transition state to predict reaction parameters. scispace.com A similar approach could be used to investigate the stability and reactivity of this compound under various conditions. Comparing the activation energies of competing pathways can predict the most likely reaction outcome and product distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound, providing insights into its conformational flexibility. The tetrahydro-pyrazine ring is not planar and can adopt different conformations (e.g., boat, chair, twist-boat). MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum vs. in a solvent) and the energy barriers between them.

Furthermore, MD is used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound and solvent molecules, one can investigate how they interact through forces like hydrogen bonding (involving the N-H and C=O groups) and halogen bonding (involving the bromine atom). These simulations are crucial for understanding solubility, crystal packing, and how the molecule interacts with other chemical species in a mixture.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. For related quinoxalinones, calculated chemical shifts have shown good to excellent agreement with experimental data. scispace.com

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can be used to assign specific vibrational modes to experimental peaks. For quinoxalinone systems, the characteristic amide carbonyl (C=O) stretching vibration is typically calculated to appear around 1690 cm⁻¹. scispace.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the simulation of the UV-Visible absorption spectrum, helping to assign electronic transitions (e.g., n→π* or π→π*) to the observed absorption bands. scispace.com

Table 2: Illustrative Computationally Predicted Spectroscopic Data Note: These are representative values based on related compounds. scispace.com Actual values for the target molecule would require specific calculation.

| Spectroscopy | Parameter | Predicted Value/Region |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-175 ppm |

| ¹H NMR | Amide Proton (N-H) | ~7.0-9.0 ppm (can vary with solvent) |

| IR | C=O Stretch | ~1690 cm⁻¹ |

| IR | N-H Stretch | ~3200-3400 cm⁻¹ |

| UV-Vis | λ_max (n→π*) | ~400-420 nm |

Investigation of Aromaticity, Tautomerism, and Electronic Properties within the Quinoxalinone Ring System

The quinoxalinone ring system presents several interesting theoretical questions. The fused benzene ring is aromatic, but the degree of aromaticity can be quantified using computational methods like the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values can indicate how the fusion of the dihydro-pyrazinone ring affects the aromatic character of the benzene moiety.

Tautomerism is another key aspect. This compound exists in an amide form but could theoretically exist in an enol (lactim) tautomeric form (5-Bromo-3,4-dihydro-1H-quinoxalin-2-ol). DFT calculations can be used to determine the relative energies of these two tautomers. In virtually all related quinoxalinone systems, the amide form is significantly more stable than the enol form, and computational results would be expected to confirm this for the title compound.

Electronic properties such as the molecular electrostatic potential (MEP) can also be mapped onto the electron density surface. The MEP map visually displays the regions of positive and negative electrostatic potential, identifying the electron-rich (e.g., around the carbonyl oxygen) and electron-poor (e.g., around the amide N-H proton) sites, which are key to understanding intermolecular interactions and chemical reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) in Chemical Reactions (not biological)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity. While no specific QSRR models for this compound are reported, a hypothetical study could focus on a particular reaction class, such as the Suzuki cross-coupling at the C-Br bond with a series of substituted phenylboronic acids.

In such a study, computational descriptors would be calculated for a set of related quinoxalinone substrates. These descriptors could include:

Electronic Descriptors: Mulliken charges on the bromine-bearing carbon, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Quantum Chemical Descriptors: Bond dissociation energy of the C-Br bond.

These descriptors would then be correlated with an experimental measure of reactivity, such as the reaction rate or yield. The resulting QSRR model could then be used to predict the reactivity of new, untested quinoxalinone derivatives in that specific chemical transformation, aiding in reaction design and optimization.

Exploration of Academic Applications of 5 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One in Advanced Chemical Research

Role as a Precursor in the Synthesis of Complex Organic Molecules (Non-Medicinal)

5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one serves as a foundational building block for constructing more elaborate molecular architectures. The presence of the bromine atom on the benzene (B151609) ring provides a chemically active site for carbon-carbon and carbon-heteroatom bond formation, enabling its elaboration into a diverse array of complex structures.

Building Block in Novel Heterocyclic Scaffolds

The true synthetic value of this compound lies in its capacity to act as a scaffold for creating novel, polycyclic, and substituted heterocyclic systems. The bromo-substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic synthesis.

Through reactions such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes), the simple bromo-substituted quinoxalinone can be joined with a wide variety of other molecular fragments. This allows for the rational design and synthesis of complex molecules where the quinoxalinone core is fused or linked to other aromatic or heterocyclic rings. For instance, coupling with heterocyclic boronic acids could yield intricate polyheterocyclic systems that are of interest in materials science and chemical biology. The reactivity of related bromo-substituted quinolines and tetrahydroquinolines in such cross-coupling reactions to form new C-C bonds is well-documented, underscoring the potential of this compound. researchgate.net

Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | C-C | Construction of bi-aryl and heteroaryl-linked systems |

| Buchwald-Hartwig | Amines, Amides | C-N | Synthesis of complex amines and nitrogen-containing heterocycles |

| Sonogashira | Terminal Alkynes | C-C (alkyne) | Introduction of rigid, linear linkers for molecular construction |

| Heck | Alkenes | C-C (alkene) | Formation of styrenyl and other vinyl-substituted quinoxalinones |

| Stille | Organostannanes | C-C | Versatile C-C bond formation with various organic groups |

Synthesis of Dyes, Pigments, and Optical Materials (if applicable)

The quinoxalin-2(1H)-one fragment is recognized as a promising electron-withdrawing group. nih.gov This intrinsic electronic property makes this compound a highly attractive precursor for the synthesis of "push-pull" chromophores, which form the basis of many modern organic dyes and optical materials.

In a push-pull system, an electron-withdrawing unit (the acceptor, in this case, the quinoxalinone core) is connected to an electron-donating group (the donor) through a conjugated bridge. This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the molecule's color and other photophysical properties. By using the bromo-substituent as a reactive point for introducing various electron-donating groups via cross-coupling reactions, a library of dyes with tunable optical properties can be synthesized. For example, coupling the compound with an electron-rich amine or an alkoxy-substituted aryl boronic acid could yield molecules with strong absorption in the visible spectrum. Quinoxaline (B1680401) derivatives have been successfully utilized in the development of dyes and efficient electron-luminescent materials. mdpi.com

Applications in Materials Science

The structural attributes of this compound make it a promising candidate for the development of novel organic materials with unique electronic, optical, and structural properties.

Precursor for Polymer Synthesis with Unique Properties

The bifunctional nature of this compound—possessing a reactive bromo group and two N-H bonds within its heterocyclic ring—allows it to be considered as a monomer for step-growth polymerization.

One potential route is through metal-catalyzed polycondensation reactions. For example, a Suzuki polycondensation reaction with an aromatic di-boronic acid could produce a fully conjugated polymer incorporating the quinoxalinone unit into its backbone. Such polymers could exhibit interesting semiconducting or photoluminescent properties due to the extended π-conjugation. Alternatively, the N-H groups of the quinoxalinone ring could undergo condensation reactions with other monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. These polymers would feature the rigid, polar quinoxalinone moiety as a recurring unit, potentially imparting high thermal stability and specific intermolecular interactions.

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs)

The electron-deficient nature of the quinoxaline core makes it a valuable component in materials designed for organic electronics. mdpi.com Derivatives of this compound could be synthesized to function as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs) or as n-type semiconductors in Organic Field-Effect Transistors (OFETs).

By strategically functionalizing the 5-position using the bromo group, the electronic properties (such as the LUMO level) and solid-state packing of the molecule can be fine-tuned to optimize device performance. For instance, attaching large, planar aromatic systems could enhance π-π stacking and charge mobility, which is crucial for OFET applications. The development of push-pull molecules from this precursor, as discussed previously, is also directly relevant to creating emitters for OLEDs, where the emission color can be controlled by modifying the attached donor group. nih.govmdpi.com

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. The 1,2,3,4-tetrahydroquinoxalin-2-one scaffold is well-suited for this purpose as it contains both hydrogen bond donors (the N1-H and N4-H groups) and a hydrogen bond acceptor (the C2=O carbonyl group).

This arrangement of functional groups can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. The bromo-substituent can be replaced with other functional groups designed to further guide the assembly process or to introduce additional properties, such as photo-responsiveness or host-guest recognition capabilities. The use of quinoxaline derivatives as rigid subunits in macrocyclic receptors for molecular recognition has been previously demonstrated, highlighting the utility of this core in creating complex, function-driven supramolecular structures. mdpi.com

Table 2: Summary of Potential Material Science Applications

| Application Area | Rationale for Use | Key Molecular Features |

| Polymer Synthesis | Can act as a bifunctional monomer for polycondensation. | Reactive bromo-group and N-H bonds. |

| Organic Electronics | Electron-deficient core is suitable for n-type materials. | Tunable electronic properties via functionalization at the 5-position. |

| Supramolecular Assemblies | Capable of forming predictable hydrogen-bonding networks. | Presence of both H-bond donors (N-H) and acceptors (C=O). |

Utilization in Catalysis and Ligand Design

The design of novel ligands is a cornerstone of advancements in catalysis, enabling enhanced reactivity, selectivity, and efficiency in chemical transformations. Heterocyclic compounds, such as quinoxaline derivatives, are frequently investigated for their potential as ligands due to the presence of nitrogen atoms that can coordinate with metal centers.

Ligand Design for Transition Metal-Catalyzed Reactions

In theory, the structure of this compound, featuring nitrogen heteroatoms and a bromine substituent, presents possibilities for its use as a ligand in transition metal-catalyzed reactions. The nitrogen atoms could serve as coordination sites for a variety of transition metals, such as palladium, copper, or nickel. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the lactam functionality, could in turn modulate the catalytic activity of the resulting metal complex. However, a thorough search of scientific literature did not yield any specific examples or studies where this compound has been synthesized and utilized as a ligand for transition metal-catalyzed reactions. Consequently, no data tables on reaction yields, enantiomeric excesses, or turnover numbers for such catalytic systems can be provided.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, is a rapidly growing field. The structural features of this compound, including the presence of a secondary amine and a lactam, suggest potential for its application as an organocatalyst. For instance, the amine group could participate in enamine or iminium ion catalysis. However, there is no published research detailing the exploration of this compound or its derivatives in organocatalytic applications. As such, information on its catalytic activity, substrate scope, or mechanistic studies is not available.

Applications in Analytical Chemistry (Beyond Basic Compound Identification)

The development of new analytical methods often relies on the synthesis of novel molecules with specific functionalities that enable enhanced detection or monitoring of chemical processes.

Derivatization for Enhanced Detection of Other Analytes

Derivatization is a common strategy in analytical chemistry to improve the detectability of analytes, for example, by introducing a chromophore or fluorophore. The amine functionality in this compound could theoretically be used to react with analytes containing suitable functional groups, thereby "tagging" them for enhanced detection by techniques such as HPLC-UV or fluorescence spectroscopy. However, no studies have been found that report the use of this specific compound as a derivatization agent for the analysis of other substances.

Development as Corrosion Inhibitors

The prevention of corrosion is of critical importance in numerous industries. Organic compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are often effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. Quinoxaline derivatives have been investigated for this purpose.

Theoretically, this compound possesses structural features that might impart corrosion-inhibiting properties. The nitrogen atoms and the aromatic ring could facilitate adsorption onto a metal surface, such as mild steel, in an acidic medium. The presence of the bromine atom could further influence its adsorption characteristics and inhibition efficiency. However, a comprehensive search for experimental or theoretical studies on the use of this compound as a corrosion inhibitor yielded no specific results. Therefore, data on its inhibition efficiency, adsorption isotherms, or electrochemical behavior, such as that obtained from potentiodynamic polarization studies, are not available. While studies on other quinoxaline derivatives have shown promising results, these findings cannot be directly extrapolated to the specific compound .

Future Research Directions and Emerging Trends in 5 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on well-established condensation reactions. However, the future of organic synthesis is increasingly geared towards sustainability and efficiency. numberanalytics.com This paradigm shift is driving the exploration of novel synthetic routes for 5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one that are not only innovative but also environmentally benign.

Key areas of focus in the development of sustainable synthetic methodologies include:

Green Solvents and Catalysts: A significant push is being made to replace traditional, often hazardous, organic solvents with greener alternatives such as ionic liquids, deep eutectic solvents (DES), and water. numberanalytics.comfrontiersin.org The use of biodegradable and recyclable catalysts, including organocatalysts and nanocatalysts, is also a burgeoning area of research aimed at minimizing waste and environmental impact. frontiersin.orgrsc.org

Microwave-Assisted Synthesis: This technique offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced energy efficiency. numberanalytics.com The application of microwave irradiation to the synthesis of this compound and its derivatives could lead to more rapid and efficient production.

Flow Chemistry: Continuous flow reactors provide a platform for safer, more scalable, and highly controlled chemical transformations. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and purity of the target compound.

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of bulk solvents, represents a highly sustainable approach. researchgate.netbohrium.com Mechanochemical methods for the synthesis of halogenated heterocycles are gaining traction and could offer a novel and eco-friendly route to this compound. researchgate.netbohrium.com

| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |

| Green Solvents | Reduced toxicity, volatility, and environmental footprint. numberanalytics.comfrontiersin.org | More environmentally friendly production processes. |

| Microwave-Assisted | Faster reaction times, higher yields, and energy efficiency. numberanalytics.com | Accelerated discovery and development of new derivatives. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Improved manufacturing efficiency and product consistency. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, high efficiency. researchgate.netbohrium.com | A novel, sustainable, and potentially high-yielding synthetic pathway. |

Exploration of Uncharted Reactivity Pathways and Functionalizations

The bromine atom on the aromatic ring of this compound is a key functional handle that opens the door to a wide array of chemical transformations. While classical cross-coupling reactions are well-established, future research will delve into more novel and intricate reactivity pathways to generate diverse molecular scaffolds.

Emerging areas of exploration include:

C-H Activation: Direct functionalization of C-H bonds is a powerful and atom-economical strategy for molecular diversification. rsc.org Exploring C-H activation methodologies on the quinoxalinone core could lead to the introduction of new functional groups at previously inaccessible positions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations. rsc.orgresearchgate.net This approach could be employed for novel functionalizations of this compound, such as alkylation, arylation, and trifluoromethylation, under gentle reaction conditions.

Halogen Dance Reaction: This fascinating reaction involves the migration of a halogen atom to a different position on an aromatic or heterocyclic ring. exlibrisgroup.com Investigating the potential for a halogen dance reaction with this compound could provide access to novel isomers with unique properties.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly efficient and convergent. rsc.org Designing novel MCRs that incorporate this compound as a building block would enable the rapid construction of diverse and complex molecular libraries.

Integration into Advanced Functional Materials with Tailored Properties

The unique structural and electronic properties of quinoxaline derivatives make them attractive candidates for incorporation into advanced functional materials. rsc.orgnih.gov Future research will focus on leveraging the specific characteristics of this compound to create materials with tailored properties for a range of applications.

Potential applications in materials science include:

Organic Electronics: Quinoxaline-based molecules have shown promise in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine substituent can be used to tune the electronic properties and facilitate further functionalization to optimize performance in these devices.

Chemosensors: The quinoxalinone scaffold can be modified to create selective and sensitive chemosensors for the detection of various analytes, such as metal ions and environmentally important species. The bromine atom can serve as a site for attaching reporter groups or recognition moieties.

Polymers and Oligomers: The iterative synthesis of sequence-defined oligomers and polymers using heterocyclic building blocks is a rapidly developing field. rsc.org this compound could serve as a monomer in the creation of novel polymers with specific and predictable properties.

Computational Design and Prediction of Novel Derivatives with Enhanced Chemical Utility

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. mdpi.com The application of computational methods to the study of this compound and its derivatives is a key emerging trend that will accelerate the pace of innovation.

Computational approaches that will be instrumental include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. jocpr.com This allows for the in-silico screening of potential candidates before they are synthesized in the lab.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can predict the binding affinity and mode of interaction of quinoxalinone derivatives with biological targets. nih.govdntb.gov.ua Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in a biological environment. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of quinoxalinone derivatives with their observed biological activity or other properties. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

| Computational Method | Application | Expected Outcome |

| Quantum Chemistry | Prediction of electronic properties and reactivity. jocpr.com | Rational design of derivatives with tailored electronic characteristics. |

| Molecular Docking | Prediction of binding to biological targets. mdpi.comnih.gov | Identification of promising candidates for drug discovery. |

| QSAR Modeling | Correlation of structure with activity. nih.gov | Predictive models to guide the synthesis of more potent compounds. |

Synergistic Approaches Combining Synthesis, Advanced Characterization, and Computational Modeling

The future of chemical research lies in the integration of multiple disciplines. A synergistic approach that combines innovative synthesis, advanced analytical techniques for characterization, and powerful computational modeling will be crucial for unlocking the full potential of this compound. researchgate.netacs.org

This integrated workflow will enable a virtuous cycle of discovery:

Computational Design: Novel derivatives with promising properties are designed in silico.

Synthetic Execution: The most promising candidates are then synthesized using efficient and sustainable methods.

Advanced Characterization: The synthesized compounds are thoroughly characterized using a suite of modern analytical techniques to confirm their structure and elucidate their properties.

Experimental Validation and Feedback: The experimental data is then used to refine and improve the computational models, leading to more accurate predictions and the design of even better molecules.

Challenges and Opportunities in the Field of Halogenated Heterocycle Chemistry

The study and application of halogenated heterocycles, including this compound, are not without their challenges. However, these challenges also present significant opportunities for innovation.

Selectivity in Halogenation: Achieving high regioselectivity in the halogenation of heterocyclic compounds can be challenging. researchgate.net The development of new and highly selective halogenating agents and methodologies is an ongoing area of research.

Toxicity and Environmental Impact: The use of toxic halogenating agents and the generation of halogenated byproducts are significant environmental concerns. researchgate.netoregonstate.edu The development of greener halogenation methods is a critical challenge that needs to be addressed. frontiersin.orgexlibrisgroup.com

Understanding Halogen Bonding: Halogen bonding is a non-covalent interaction that can play a crucial role in the solid-state packing and biological activity of halogenated compounds. A deeper understanding of halogen bonding will open up new avenues for the rational design of materials and bioactive molecules.

Late-Stage Functionalization: The ability to introduce a halogen atom into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery. rsc.org The development of robust and general methods for late-stage halogenation remains a significant challenge and a major opportunity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.